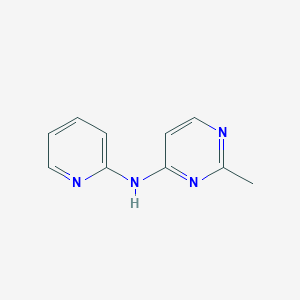

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

Mécanisme D'action

Target of Action

Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial in the regulation of cell cycle and transcription .

Mode of Action

Compounds with similar structures have been reported to inhibit cdks, thereby affecting cell cycle progression and transcription .

Biochemical Pathways

Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .

Pharmacokinetics

Similar compounds have been reported to undergo in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

Similar compounds have been reported to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Action Environment

The structure of similar compounds has been reported to be influenced by different substituents and the linker between pyrimidine and pyridine group .

Analyse Biochimique

Biochemical Properties

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities It is known that pyrimidinamines can interact with a wide range of biomolecules, contributing to their diverse biological activities .

Cellular Effects

Similar compounds have shown to exhibit anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)

Molecular Mechanism

It is known that pyrimidinamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or pyrimidine rings.

Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the synthesis of materials with specific electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(pyridin-2-yl)pyrimidine: Lacks the methyl group at the 2-position.

N-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 2-position of the pyrimidine ring.

2-methyl-N-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is attached at the 3-position instead of the 2-position.

Uniqueness

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

Target Enzymes

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Specifically, it has shown effectiveness against CDK4 and CDK6, which are critical in the progression of various cancers .

Biochemical Pathways

The inhibition of CDKs by this compound results in the disruption of several key signaling pathways related to cell proliferation and survival. This mechanism is crucial in cancer therapies, where halting the cell cycle can lead to reduced tumor growth .

Anti-Cancer Properties

The compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, it has been effective against human breast cancer (MDA-MB-231) and gastric cancer cells, showcasing a selective toxicity profile with minimal effects on non-cancerous cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold over MCF10A |

| MCF-7 | 17.02 | - |

| Non-Cancer MCF10A | >200 | - |

Other Biological Effects

In addition to its anti-cancer properties, the compound exhibits potential anti-fibrotic activity against hepatic stellate cells (HSC-T6), indicating broader therapeutic applications beyond oncology .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics. It has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration . These properties suggest that the compound could be suitable for oral dosing regimens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In vivo experiments demonstrated that treatment with the compound significantly inhibited lung metastasis in mice models when injected with MDA-MB-231 cells .

- Selectivity Profile : A comparative analysis showed that the compound had a nearly 20-fold greater effect on cancer cells compared to normal cells, highlighting its potential as a targeted therapy .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

2-methyl-N-pyridin-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQAUGZCGTPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.